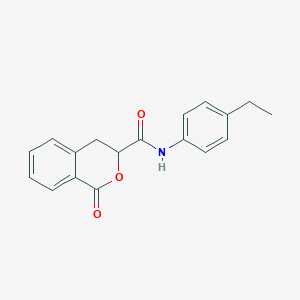
N-(4-ethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-324109 is a chemical compound known for its role as an androgen receptor modulator It has been studied for its potential applications in various fields, including medicine and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324109 involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to create the basic framework of the compound.
Functionalization: Various functional groups are added to the core structure to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of WAY-324109 follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
WAY-324109 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can be introduced into the compound’s structure through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution reagents: Halogens and other electrophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study androgen receptor modulation and related chemical reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its potential use in treating conditions related to androgen receptor activity, such as certain cancers and hormonal disorders.
Industry: WAY-324109 is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of WAY-324109 involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular behavior, making it a valuable tool for studying androgen receptor-related processes.
Vergleich Mit ähnlichen Verbindungen
WAY-324109 is unique in its specific structure and properties, but it can be compared to other androgen receptor modulators such as:
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
Dehydroepiandrosterone: Another endogenous steroid hormone with similar effects on androgen receptors.
These compounds share some similarities in their mechanisms of action but differ in their specific structures and effects, highlighting the uniqueness of WAY-324109.
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
N-(4-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C18H17NO3/c1-2-12-7-9-14(10-8-12)19-17(20)16-11-13-5-3-4-6-15(13)18(21)22-16/h3-10,16H,2,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
GWFLKGAUVKTYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















